(3S,4R)-4-(methylamino)oxolan-3-ol

Description

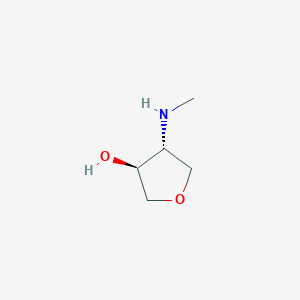

(3S,4R)-4-(Methylamino)oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative substituted with a methylamino group at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is C₅H₁₁NO₂ (molecular weight: 117.15 g/mol) .

Properties

IUPAC Name |

(3S,4R)-4-(methylamino)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-4-2-8-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYPNVKUMXATFT-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(methylamino)oxolan-3-ol typically involves the reaction of tetrahydrofuran derivatives with methylamine. One common method includes the use of a catalytic hydrogenation process where a precursor compound is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under specific conditions of temperature and pressure.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The precursor compounds are subjected to high-pressure hydrogenation in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3S,4R)-4-(methylamino)oxolan-3-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols, Amines

Substitution: Substituted tetrahydrofuran derivatives

Scientific Research Applications

Chemistry: In chemistry, (3S,4R)-4-(methylamino)oxolan-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of methylamino and hydroxyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures in biological molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could be useful in the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(methylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The methylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of (3S,4R)-4-(methylamino)oxolan-3-ol and its closest analogs:

Functional Differences and Implications

- Bioactivity Potential: While this compound lacks direct clinical data, its analogs with bulkier substituents (e.g., pyrrolidinyl, benzylamino) are often explored for receptor-binding applications. For example, benzylamino derivatives are common in kinase inhibitors due to their ability to occupy hydrophobic pockets .

- Solubility and Lipophilicity: The methylamino group offers moderate polarity, balancing solubility and membrane permeability. In contrast, dimethylamino analogs (e.g., C₆H₁₃NO₂) may exhibit higher logP values, favoring CNS penetration .

- Stereochemical Sensitivity: The (3S,4R) configuration is distinct from (3R,4S) isomers (e.g., ), which may exhibit divergent binding affinities. For instance, (3R,4S)-4-(benzylamino)oxolan-3-ol is a separate enantiomer with uncharacterized activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.